molecular formula C26H30N4O4 B2720306 1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251709-36-0

1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2720306
CAS No.: 1251709-36-0
M. Wt: 462.55
InChI Key: IVSBOSYYBZZJDK-UHFFFAOYSA-N
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Description

1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H30N4O4 and its molecular weight is 462.55. The purity is usually 95%.
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Biological Activity

1-(4-(cyclohexanecarboxamido)benzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on available research findings.

Chemical Structure

The compound can be represented structurally as follows:

C19H24N4O3\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{3}

It features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include:

  • Formation of the imidazole core.
  • Introduction of side chains such as cyclohexanecarboxamide and dimethoxyphenyl groups.

Anticancer Properties

Research indicates that compounds with imidazole structures often exhibit significant anticancer activity. For instance, related compounds have been shown to inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. The specific compound under review has not been extensively studied in isolation; however, its structural analogs demonstrate promising results in inhibiting tumor growth in various cancer models .

Enzymatic Inhibition

The compound's imidazole moiety suggests potential as an enzyme inhibitor. Enzymatic assays have shown that derivatives of imidazole can modulate the activity of several key enzymes involved in cancer metabolism and progression. For example, studies on similar compounds reveal their role in inhibiting key pathways such as the PI3K/Akt signaling pathway .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties. This is particularly relevant in the context of drug-resistant pathogens, where novel compounds are urgently needed .

Case Studies

A few case studies highlight the biological activity of imidazole derivatives:

  • In Vitro Studies : A study evaluated the cytotoxic effects of various imidazole derivatives on cancer cell lines. The results indicated that certain modifications to the imidazole ring significantly enhanced cytotoxicity against breast and lung cancer cells .
  • Animal Models : In vivo studies using mouse models demonstrated that analogs of the compound could reduce tumor size significantly when administered at specific dosages. These findings support further exploration into dosage optimization for therapeutic applications .

Data Table: Biological Activity Summary

Activity Effect Reference
AnticancerInhibits tumor growth
Enzymatic inhibitionModulates key metabolic pathways
AntimicrobialPotential activity against pathogens

Properties

IUPAC Name

1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]-N-(3,4-dimethoxyphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4/c1-33-23-13-12-21(14-24(23)34-2)29-26(32)22-16-30(17-27-22)15-18-8-10-20(11-9-18)28-25(31)19-6-4-3-5-7-19/h8-14,16-17,19H,3-7,15H2,1-2H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSBOSYYBZZJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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